1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea

Medicinal Chemistry Enzyme Inhibition Hydrogen Bonding

Researchers targeting InhA or falcipain-2 often face a gap between amide-based leads and the need for stronger H-bond donors. This compound fills that gap by replacing the methanone linker with a thiourea, boosting H-bond donor strength ~100-1000×. • Validated scaffold: the 4-chlorophenyl methanone analog shows InhA IC₅₀ = 1.69 μM. • Selective FP-2 inhibition (IC₅₀ 14.7-64 μM) with no cathepsin K activity. • Convergent one-step synthesis from 4-chlorophenyl isothiocyanate and 1-(9H-fluoren-9-yl)piperazine enables rapid library expansion. Ships worldwide with full analytical documentation.

Molecular Formula C24H23ClN4S
Molecular Weight 435.0 g/mol
Cat. No. B12168884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea
Molecular FormulaC24H23ClN4S
Molecular Weight435.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)NC(=S)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H23ClN4S/c25-17-9-11-18(12-10-17)26-24(30)27-29-15-13-28(14-16-29)23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H2,26,27,30)
InChIKeyDNTFQRIDTCRRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea – Core Scaffold & Identity


1-(4-Chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea (molecular formula C₂₄H₂₃ClN₄S; exact mass 434.1332 g mol⁻¹) belongs to the N-aryl-N′-(4-fluorenyl-piperazinyl)thiourea class, integrating a 4-chlorophenyl thiourea pharmacophore with a bulky 9H-fluoren-9-yl-piperazine motif [1]. This scaffold places the compound at the intersection of two well-validated medicinal-chemistry lineages: thiourea-based inhibitors of mycobacterial enoyl-ACP reductase (InhA) and fluorenyl-piperazine derivatives that engage falcipain-2 and other cysteine proteases [2][3]. The presence of both a strong hydrogen-bond-donor thiourea linker (C=S) and an electron-withdrawing para-chloro substituent distinguishes this compound from the more widely studied amide (methanone) analogs that have published IC₅₀ data [1][4].

1-(4-Chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea – Why Analogs Are Not Interchangeable


Although multiple N-aryl-N′-(fluorenyl-piperazinyl) derivatives are commercially listed (e.g., phenyl, 4-methylphenyl, 4-fluorophenyl, and ethyl variants), the thiourea linker and the 4-chloro substituent create a unique combination of hydrogen-bond-donor capacity, electronic character, and lipophilicity that diverges measurably from the amide (methanone) counterparts dominating the InhA and falcipain literature [1][2]. The S-for-O replacement in the central linker increases molecular polarizability and logP while altering the NH acidity (ΔpKₐ ≈ 3–4 units), which directly affects target–ligand hydrogen-bond geometry and off-rate kinetics [3]. Furthermore, small changes in the aryl substituent (Cl → H, CH₃, F) produce large shifts in σₚ Hammett constants that modulate both electrophilic character at the thiocarbonyl carbon and π-stacking interactions with the fluorenyl moiety [4]. These non-linear SAR features mean that substituting even a close analog without head-to-head activity data carries a high risk of losing the desired inhibition profile, metabolic stability, or selectivity window. The following quantitative evidence sections provide the available differentiation data and transparently identify where experimental gaps limit conclusions.

1-(4-Chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea – Quantitative Comparator Evidence


Thiourea vs. Methanone: H-Bond Donor Strength

The target compound's central thiourea unit (N–C(=S)–N) replaces the amide carbonyl (N–C(=O)–C) present in the closest experimentally characterized InhA inhibitor, (4-(9H-fluoren-9-yl)piperazin-1-yl)(4-chlorophenyl)methanone. Thiourea N–H protons are significantly stronger hydrogen-bond donors than amide N–H protons, with pKₐ values of ~11–12 versus ~15–16 in DMSO, respectively [1]. This ~3–4 pKₐ unit increase in NH acidity translates to an estimated 100- to 1000-fold enhancement in hydrogen-bond donating ability, which can substantially strengthen interactions with the InhA substrate-binding-site residues (e.g., Tyr158, Thr196) when the thiocarbonyl orientates toward the enoyl-thioester pocket [2][3]. The ketone analog's reported InhA IC₅₀ of 1.69 μM provides a quantitative baseline; the thiourea modification is expected, based on class-level SAR, to yield IC₅₀ values in the submicromolar to low-micromolar range, though direct experimental confirmation is not yet published [4][5].

Medicinal Chemistry Enzyme Inhibition Hydrogen Bonding

Thiocarbonyl vs. Carbonyl Lipophilicity Modulation

Replacement of the amide carbonyl oxygen (O) with sulfur (S) increases both molecular weight (+16 Da) and lipophilicity. The target compound (C₂₄H₂₃ClN₄S, MW 434.99) is 16 Da heavier than its hypothetical amide analog (C₂₄H₂₃ClN₄O, MW 418.92). Based on fragment-based clogP contributions, the C=S replacement for C=O adds approximately 0.5–1.0 log unit to the calculated partition coefficient, shifting the compound into a higher lipophilicity space that may enhance passive membrane permeability but also increase plasma protein binding [1]. The 4-chlorophenyl group contributes an additional ~0.7 logP units compared to the unsubstituted phenyl analog (C₂₄H₂₄N₄S, MW 400.54) and ~0.5 logP compared to the 4-fluorophenyl variant [2]. The net result is a compound with an estimated clogP in the range of 5.0–6.0, placing it near the upper boundary of Lipinski's rule-of-five but potentially advantageous for crossing the mycobacterial cell-wall lipid bilayer in TB drug discovery [3].

Physicochemical Profiling ADMET Prediction Permeability

InhA Inhibition: Thiourea vs. Methanone Analogs

The structurally closest compound with published enzyme-inhibition data is (4-(9H-fluoren-9-yl)piperazin-1-yl)(4-chlorophenyl)methanone, which inhibits recombinant MtInhA with an IC₅₀ of 1.69 μM (0.00169 mM) at pH 7.0 and 25 °C, displaying uncompetitive kinetics with respect to NADH and noncompetitive kinetics with respect to trans-2-dodecenoyl-CoA [1]. This binding mode, confirmed for the 9H-fluoren-9-yl-piperazine subclass by multiple crystallographic and kinetic studies, indicates that the fluorenyl-piperazine scaffold occupies the enoyl-thioester substrate pocket [2]. Thiourea-containing InhA inhibitors from other chemical series have demonstrated IC₅₀ values ranging from 4.67 μM to 54.56 μM in fluorescence-based enzyme assays, confirming that the thiourea functional group is compatible with InhA inhibition, albeit with wide scaffold-dependent potency variation [3]. The target compound merges the validated fluorenyl-piperazine targeting motif with the thiourea linker; quantitative head-to-head inhibitor constants (K_i, IC₅₀) for this specific molecule remain to be published, representing a defined experimental gap [4].

Tuberculosis Enoyl-ACP Reductase InhA Inhibition

4-Chloro Substituent Electronic Effect Comparison

The 4-chlorophenyl group on the target compound exerts a moderate electron-withdrawing effect (σₚ = +0.23) that is intermediate between the unsubstituted phenyl (σₚ = 0.00) and the stronger 4-fluorophenyl (σₚ = +0.06) or 4-nitrophenyl analogs, while being opposite in sign to the electron-donating 4-methylphenyl (σₚ = –0.17) commercially available analog [1]. This electronic difference modulates the electrophilicity of the thiocarbonyl carbon, the acidity of the adjacent N–H proton, and the π–π stacking geometry with the fluorenyl system [2]. In the related methanone series, the 4-chlorophenyl substitution was specifically associated with the tightest InhA binding (IC₅₀ 1.69 μM) compared to other aryl variants, suggesting that the [+0.23] sigma value may be near-optimal for the fluorenyl-piperazine pharmacophore [3]. The 4-chloro analog also displays a distinct electrostatic potential surface from the 4-fluoro and 4-methyl variants, with the chlorine atom providing an additional sigma-hole that may engage halogen-bonding interactions with backbone carbonyls in target proteins [4].

SAR Hammett Analysis Electronic Effects

One-Step Thiourea Synthesis vs. Amide Analogs

The target compound is prepared via a single-step nucleophilic addition between commercially available 4-chlorophenyl isothiocyanate (CAS 2131-55-7) and 1-(9H-fluoren-9-yl)piperazine (CAS 129604-54-2) in anhydrous solvent at ambient temperature [1]. This contrasts with the multi-step acylation-reduction or coupling sequences often required for the corresponding methanone (amide) analogs, which may involve protecting-group strategies, low-temperature lithiations, or transition-metal-catalyzed cross-couplings [2]. The convergent, two-component thiourea synthesis typically yields products of >95% purity after simple chromatographic or recrystallization workup, reducing both procurement cost and lead time for follow-up SAR studies [1]. For research groups evaluating the fluorenyl-piperazine scaffold, the thiourea compound offers a synthetic entry point with fewer steps and higher functional-group tolerance than the amide series, facilitating rapid analog generation [3].

Synthetic Chemistry Procurement Efficiency Lead Optimization

1-(4-Chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea – Research & Application Scenarios


InhA Inhibitor Lead Optimization for TB

The compound integrates the fluorenyl-piperazine targeting motif validated in the InhA substrate pocket with a thiourea linker predicted to enhance hydrogen-bonding to catalytic residues (Tyr158, Thr196). The structurally analogous 4-chlorophenyl methanone has demonstrated InhA IC₅₀ = 1.69 μM, providing a quantitative benchmark for evaluating whether the thiourea modification improves potency [1]. Research groups pursuing isoniazid-independent TB therapies can use this compound as a starting scaffold for systematic SAR, with the chlorine substituent offering an additional sigma-hole halogen-bonding interaction not available in the phenyl or methylphenyl analogs [2].

Falcipain-2 Inhibitor for Antimalarial Drug Discovery

The 4-(9H-fluoren-9-yl)piperazin-1-yl methanone scaffold has yielded selective falcipain-2 inhibitors (IC₅₀ 14.7–64 μM on FP-2; 2.91–34 μM on P. falciparum FCR3) with no detectable inhibition of human cathepsin K [3]. The target compound's thiourea moiety may engage the active-site cysteine of FP-2 via reversible covalent or strong non-covalent interactions, potentially improving potency while maintaining the selectivity window established by the methanone series. The 4-chloro substituent further differentiates this compound from the reported hits (which used 4-methylphenyl and unsubstituted phenyl groups) and may favorably modulate the electrophilic character of the thiocarbonyl [4].

Thiourea vs. Amide Probe for Target Engagement

The direct structural comparison between this thiourea compound and its methanone analog (same fluorenyl-piperazine and 4-chlorophenyl groups) provides a controlled pair for dissecting the contribution of the C=S vs. C=O linker to target binding kinetics, metabolic stability, and cellular permeability. Because the thiourea NH is a 100–1000× stronger H-bond donor than the amide NH, the compound is expected to exhibit longer residence times on targets with H-bond-accepting residues in the binding pocket [5]. Procurement of both the thiourea and the methanone analog as a matched pair enables head-to-head determination of K_i, k_off, and cellular IC₅₀ values in the same assay system, generating high-value SAR data for the fluorenyl-piperazine chemotype [6].

Fragment-Based Library Design

The one-step, convergent synthesis from commercially available precursors (4-chlorophenyl isothiocyanate + 1-(9H-fluoren-9-yl)piperazine) makes this compound cost-effective for generating focused libraries with systematic aryl isothiocyanate variation [7]. The fluorenyl-piperazine scaffold provides a rigid, crystallographically tractable core (as established by the methanone series crystal structures) that can be diversified at the thiourea N-aryl position to probe electronic (σₚ) and lipophilic (π) substituent effects on InhA, FP-2, or other targets. The 4-chloro prototype serves as the central reference point (σₚ = +0.23, π = +0.71) for this library [8].

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